U-54494A HYDROCHLORIDE
CAS No.: 112465-94-8
Cat. No.: VC0004169
Molecular Formula: C18H25Cl3N2O
Molecular Weight: 391.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 112465-94-8 |
---|---|
Molecular Formula | C18H25Cl3N2O |
Molecular Weight | 391.8 g/mol |
IUPAC Name | 3,4-dichloro-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride |
Standard InChI | InChI=1S/C18H24Cl2N2O.ClH/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22;/h8-9,12,16-17H,2-7,10-11H2,1H3;1H/t16-,17+;/m1./s1 |
Standard InChI Key | WFUASZXAHZXJMX-PPPUBMIESA-N |
Isomeric SMILES | CN([C@@H]1CCCC[C@@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl |
SMILES | CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl |
Canonical SMILES | CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl |
Chemical Identity and Structural Properties
U-54494A hydrochloride belongs to the benzamide class of compounds, characterized by a dichlorinated aromatic ring and a cyclohexyl-pyrrolidine substituent. The molecular formula of the free base is C₁₈H₂₄Cl₂N₂O, with a molecular weight of 355.302 g/mol. In its hydrochloride salt form, the molecular weight increases to 391.8 g/mol due to the addition of a hydrochloric acid moiety .
Stereochemical Configuration
The compound exists as a racemic mixture of two enantiomers, with defined stereocenters at the cyclohexyl and pyrrolidine moieties. The absolute configuration is specified as (1R,2S) for the active enantiomer, though commercial preparations typically contain both stereoisomers . The isomeric SMILES notation is:
CN([C@@H]1CCCC[C@@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl
.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
IUPAC Name | 3,4-dichloro-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]benzamide hydrochloride |
CAS Number | 112465-94-8 |
Molecular Formula (Salt) | C₁₈H₂₅Cl₃N₂O |
XLogP3 | 4.2 (lipophilic) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
The compound’s lipophilicity (XLogP3 = 4.2) facilitates blood-brain barrier penetration, a critical feature for central nervous system (CNS) activity .
Pharmacological Mechanisms and Target Engagement
U-54494A hydrochloride demonstrates a dual mechanism of action, combining κ-opioid receptor agonism with voltage-gated ion channel modulation.
Ion Channel Modulation
The anticonvulsant efficacy primarily stems from:
-
Voltage-Gated Sodium Channel Blockade: U-54494A inhibits Naᵥ1.2 channels with an IC₅₀ of 72 µM, exhibiting use-dependent blocking kinetics that preferentially suppress hyperexcitable neurons .
-
Potassium Channel Activation: At 100 µM, the compound enhances Kᵥ7.2/7.3 (KCNQ2/3) currents, stabilizing resting membrane potentials .
-
Calcium Homeostasis Regulation: U-54494A reduces depolarization-induced ⁴⁵Ca²⁺ uptake into synaptosomes by 40–60% at 10 µM, attenuating glutamate release and excitotoxicity .
Table 2: Key Pharmacodynamic Targets
Target | Effect | Potency (IC₅₀/EC₅₀) |
---|---|---|
κ-Opioid Receptor | Agonism | 28 nM |
Naᵥ1.2 Sodium Channel | Use-Dependent Block | 72 µM |
KCNQ2/3 Potassium Channel | Current Enhancement | 100 µM |
L-Type Calcium Channel | Inward Current Inhibition | 45 µM |
Comparative Anticonvulsant Efficacy
In rodent models, U-54494A hydrochloride demonstrates broad-spectrum anticonvulsant activity comparable to phenytoin and phenobarbital, but with a distinct mechanistic profile:
Electroshock Seizures
-
ED₅₀ in Mice:
-
Therapeutic Index (TD₅₀/ED₅₀): 4.2, superior to phenobarbital (2.1) and carbamazepine (3.0) .
Excitatory Amino Acid-Induced Seizures
U-54494A effectively suppresses convulsions induced by:
-
Kainic Acid (ED₅₀ = 12 mg/kg)
-
N-Methyl-D-Aspartate (NMDA) (ED₅₀ = 18 mg/kg)
-
Bay K 8644 (L-type calcium channel agonist; ED₅₀ = 22 mg/kg) .
Notably, it lacks activity against γ-aminobutyric acid (GABA)-related convulsants like pentylenetetrazole, distinguishing it from benzodiazepines .
Metabolic Profile and Active Metabolites
Hepatic cytochrome P450 enzymes (primarily CYP3A4) metabolize U-54494A into two bioactive derivatives:
U-83892E
-
Structure: N-demethylated analog
-
Activity:
-
Naᵥ1.2 Block (IC₅₀ = 68 µM)
-
Anticonvulsant ED₅₀ = 34 mg/kg (mice, i.p.).
-
U-83894A
-
Structure: Cyclohexyl hydroxylation product
-
Activity:
-
KCNQ2/3 Activation (EC₅₀ = 89 µM)
-
Prolongs seizure latency by 220% in amygdala-kindled rats.
-
These metabolites exhibit longer elimination half-lives (t₁/₂ = 6.8–9.2 h vs. 2.5 h for parent compound), contributing to sustained efficacy.
Therapeutic Implications and Future Directions
U-54494A hydrochloride’s unique combination of κ-opioid agonism and ion channel modulation positions it as a multitarget antiepileptic drug candidate. Current research priorities include:
-
Enantiomer Separation: Evaluating the (1R,2S)-enantiomer for enhanced potency and reduced off-target effects .
-
Combination Therapy: Synergistic studies with levetiracetam to address drug-resistant seizures.
-
Neuroprotection Trials: Investigating efficacy in traumatic brain injury models, leveraging calcium homeostasis modulation .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume